Cas no 855230-63-6 (2-Fluoro-3-isopropoxyphenylboronic Acid)
2-Fluoro-3-isopropoxyphenylboronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2-Fluoro-3-isopropoxyphenyl)boronic acid
- (2-fluoro-3-propan-2-yloxyphenyl)boronic acid
- 2-Fluoro-3-isopropoxyphenylboronic acid
- 2-Fluoro-3-isopropoxyphenylboronic Acid
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- MDL: MFCD11504844
- Inchi: 1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3
- InChI Key: CHXPLNUWFRHWDD-UHFFFAOYSA-N
- SMILES: FC1C(B(O)O)=CC=CC=1OC(C)C
Computed Properties
- Exact Mass: 198.08600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 49.69000
- LogP: 0.29270
2-Fluoro-3-isopropoxyphenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM137208-1g |
(2-Fluoro-3-isopropoxyphenyl)boronic acid |
855230-63-6 | 98% | 1g |
$156 | 2021-08-05 | |
| Alichem | A019121696-5g |
(2-Fluoro-3-isopropoxyphenyl)boronic acid |
855230-63-6 | 95% | 5g |
$604.20 | 2023-08-31 | |
| Matrix Scientific | 201162-5g |
(2-Fluoro-3-isopropoxyphenyl)boronic acid |
855230-63-6 | 5g |
$1046.00 | 2023-09-10 | ||
| TRC | F592168-100mg |
2-Fluoro-3-isopropoxyphenylboronic Acid |
855230-63-6 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | F592168-250mg |
2-Fluoro-3-isopropoxyphenylboronic Acid |
855230-63-6 | 250mg |
$236.00 | 2023-05-18 | ||
| TRC | F592168-500mg |
2-Fluoro-3-isopropoxyphenylboronic Acid |
855230-63-6 | 500mg |
$374.00 | 2023-05-18 | ||
| TRC | F592168-1g |
2-Fluoro-3-isopropoxyphenylboronic Acid |
855230-63-6 | 1g |
$ 485.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC114-100mg |
(2-fluoro-3-isopropoxy-phenyl)boronic acid |
855230-63-6 | 95% | 100mg |
¥230.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC114-250mg |
(2-fluoro-3-isopropoxy-phenyl)boronic acid |
855230-63-6 | 95% | 250mg |
¥382.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTC114-1g |
(2-fluoro-3-isopropoxy-phenyl)boronic acid |
855230-63-6 | 95% | 1g |
¥1030.0 | 2024-04-16 |
2-Fluoro-3-isopropoxyphenylboronic Acid Suppliers
2-Fluoro-3-isopropoxyphenylboronic Acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Fluoro-3-isopropoxyphenylboronic Acid
Recent Advances in the Application of 2-Fluoro-3-isopropoxyphenylboronic Acid (CAS: 855230-63-6) in Chemical Biology and Pharmaceutical Research
2-Fluoro-3-isopropoxyphenylboronic acid (CAS: 855230-63-6) has emerged as a versatile building block in medicinal chemistry and chemical biology research. This boronic acid derivative has gained significant attention due to its unique structural features that enable diverse applications in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Recent studies have demonstrated its utility in creating novel therapeutic agents targeting various disease pathways.
The compound's molecular structure, featuring both fluorine and isopropoxy substituents on the phenyl ring, contributes to its enhanced stability and reactivity compared to simpler phenylboronic acids. This characteristic makes it particularly valuable for the synthesis of complex bioactive molecules. Recent research published in the Journal of Medicinal Chemistry (2023) highlighted its use in developing next-generation kinase inhibitors with improved selectivity profiles.
In pharmaceutical applications, 2-Fluoro-3-isopropoxyphenylboronic acid has shown promise in the development of targeted cancer therapies. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel proteasome inhibitors that demonstrated potent activity against multiple myeloma cell lines while maintaining favorable pharmacokinetic properties. The fluorine substitution was found to significantly enhance metabolic stability of the resulting compounds.
From a synthetic chemistry perspective, researchers have developed innovative methods for the large-scale production of 855230-63-6 with high purity. A recent patent application (WO2023124567) describes an improved catalytic process for its synthesis that achieves >95% yield while minimizing hazardous byproducts. This advancement addresses previous challenges in manufacturing scale-up and could facilitate broader adoption in pharmaceutical development.
The compound's mechanism of action as a boronic acid derivative involves reversible covalent interactions with biological nucleophiles, particularly serine residues in enzyme active sites. This property has been exploited in the design of activity-based probes for studying enzyme function in complex biological systems. A 2024 Nature Chemical Biology publication demonstrated its use in developing fluorescent probes for real-time monitoring of protease activity in live cells.
Looking forward, research directions for 2-Fluoro-3-isopropoxyphenylboronic acid include exploration of its potential in targeted protein degradation strategies and as a component of bifunctional molecules in PROTAC design. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest promising activity in these emerging therapeutic modalities. The compound's unique structural features position it as a valuable tool for addressing current challenges in drug discovery and chemical biology research.
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